molecular formula C10H12ClN3O3S B1679951 Quinethazone CAS No. 73-49-4

Quinethazone

Cat. No.: B1679951
CAS No.: 73-49-4
M. Wt: 289.74 g/mol
InChI Key: AGMMTXLNIQSRCG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Quinethazone interacts with various enzymes and proteins in the body. As a diuretic, it inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water .

Cellular Effects

This compound influences cell function by inhibiting Na + /Cl - reabsorption from the distal convoluted tubules in the kidneys . This causes a loss of potassium and an increase in serum uric acid .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism .

Temporal Effects in Laboratory Settings

It is known that the drug’s diuretic effect leads to an increase in the excretion of sodium, chloride, and water .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the balance of sodium, chloride, and water in the body. It interacts with the Na-Cl cotransporter in the kidneys, affecting the reabsorption of these ions .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream. It primarily affects the cells in the kidneys, where it inhibits the Na-Cl cotransporter .

Subcellular Localization

This compound primarily acts on the distal convoluted tubules in the kidneys

Chemical Reactions Analysis

Quinethazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted quinazoline derivatives .

Scientific Research Applications

Quinethazone has a wide range of scientific research applications:

Comparison with Similar Compounds

Quinethazone belongs to the class of thiazide-like diuretics, which includes other compounds such as hydrochlorothiazide, chlorthalidone, and indapamide. Compared to these compounds, this compound has a unique chemical structure that contributes to its specific pharmacological profile. For example:

This compound’s uniqueness lies in its specific binding affinity to the sodium-chloride cotransporter and its distinct pharmacokinetic properties.

Properties

IUPAC Name

7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide
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InChI

InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)
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InChI Key

AGMMTXLNIQSRCG-UHFFFAOYSA-N
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Canonical SMILES

CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl
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Molecular Formula

C10H12ClN3O3S
Record name QUINETHAZONE
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DSSTOX Substance ID

DTXSID9023548
Record name Quinethazone
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Molecular Weight

289.74 g/mol
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Physical Description

Fibrous crystals or white powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in acetone, alcohol., 1 G SOL IN 20 ML POLYETHYLENE GLYCOL 300, 1 G SOL IN 125 ML PROPYLENE GLYCOL, 1 G SOL IN 500 ML ALCOHOL, For more Solubility (Complete) data for QUINETHAZONE (8 total), please visit the HSDB record page., 2.51e+00 g/L
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Mechanism of Action

As a diuretic, quinethazone inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like quinethazone also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of quinethazone is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE INDEPENDENT OF CARBONIC ANHYDRASE INACTIVATION. ...HAVE PARALLEL DOSE-RESPONSE CURVES & COMPARABLE MAX CHLORURETIC EFFECTS. /BENZOTHIADIAZIDES/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUID & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. ...SODIUM & WATER DEPLETION...BASIS FOR ANTIHYPERTENSIVE EFFECT. ...DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /BENZOTHIADIAZIDES/, Decreased plasma volume and decreased extracellular fluid volume; decreased cardiac output initially, followed by decreased total peripheral resistance with normalization of cardiac output ... /from table/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, For more Mechanism of Action (Complete) data for QUINETHAZONE (7 total), please visit the HSDB record page.
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Color/Form

Fibrous crystals from 50% acetone, WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER

CAS No.

73-49-4
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Melting Point

482 to 486 °F (NTP, 1992), 250-252 °C, 251 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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